molecular formula C8H7BrClNO2 B8777463 3-(2-Bromo-4-chloropyridin-3-yl)oxetan-3-ol CAS No. 1434051-16-7

3-(2-Bromo-4-chloropyridin-3-yl)oxetan-3-ol

Cat. No.: B8777463
CAS No.: 1434051-16-7
M. Wt: 264.50 g/mol
InChI Key: ZGKCFQCTKLEHSM-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-chloropyridin-3-yl)oxetan-3-ol is a useful research compound. Its molecular formula is C8H7BrClNO2 and its molecular weight is 264.50 g/mol. The purity is usually 95%.
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Properties

CAS No.

1434051-16-7

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

3-(2-bromo-4-chloropyridin-3-yl)oxetan-3-ol

InChI

InChI=1S/C8H7BrClNO2/c9-7-6(5(10)1-2-11-7)8(12)3-13-4-8/h1-2,12H,3-4H2

InChI Key

ZGKCFQCTKLEHSM-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)(C2=C(C=CN=C2Br)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-4-chloropyridine (14 g, 70 mmol) in dry THF (200 mL) was added LDA (42.0 mL, 84.0 mmol, 2.0 M) dropwise at −70° C. After stirring for 0.5 h at this temperature, a solution of oxetan-3-one (6.6 g, 90 mmol) in dry THF (40 mL) was added slowly and the reaction mixture was stirred at 0° C. for an additional 1 h. Saturated aqueous NH4CI (50 mL) and EA (200 mL) were added. The mixture was partitioned between water and ethyl acetate. The aqueous layer was extracted with ethyl acetate. The combined organic layer was washed with water and brine. After drying over anhydrous magnesium sulfate, the solvent was evaporated and the crude material was purified by SGC eluting with DCM) to afford 148a as a yellow solid (8.8 g, 45%). MS: [M+H]+ 266.0.
Quantity
14 g
Type
reactant
Reaction Step One
Name
Quantity
42 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
6.6 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
[Compound]
Name
NH4CI
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Yield
45%

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